molecular formula C16H14N2O6S B2993176 Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate CAS No. 477864-69-0

Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate

Cat. No.: B2993176
CAS No.: 477864-69-0
M. Wt: 362.36
InChI Key: GOZFSCPJYIPGGM-RVDMUPIBSA-N
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Description

“Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzoate” is a chemical compound with the molecular formula C16H14N2O6S . It has an average mass of 362.357 Da and a monoisotopic mass of 362.057251 Da . This compound is used in scientific research due to its unique structure, which allows for diverse applications, ranging from pharmaceutical synthesis to materials science.


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of this compound, which contributes to its diverse applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • Reaction with Indoles : The compound reacts with 3-(1-arylsulfonylalkyl)-indoles in the presence of potassium fluoride on basic alumina at room temperature, leading to adducts used for synthesizing indole-based alkaloids and amino acids (Ballini, Palmieri, Petrini, & Shaikh, 2008).

  • Diastereoselective Additions : Optically active syn-α-amidoalkylphenyl sulfones, derived from chiral aldehydes using benzenesulfinic acid, react with sodium methanenitronate to produce nitro adducts. These are important for synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial for preparing biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).

Heterocyclic Chemistry

  • Interaction with Nucleophiles : The compound exhibits properties enabling interactions with nucleophiles by addition, vinyl substitution, or salt formation pathways. The effectiveness of these processes varies with the nature of the substituents in the sulfolene ring, the reagents, and the reaction conditions (Lapshina, Efremova, Vakulenko, & Berestovitskaya, 2012).

Solvent Effects in Organic Reactions

  • Influence of Solvents : The sulfoxide thermolysis of certain diastereoisomeric compounds in different solvents shows that solvent choice can significantly affect the regioselectivity of eliminations in chemical reactions. This is crucial for understanding and controlling chemical processes (Bänziger, Klein, & Rihs, 2002).

Advanced Organic Synthesis

  • Stereospecific Rearrangements : The compound is involved in stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles, highlighting its role in complex organic syntheses (Back, Parvez, & Zhai, 2003).

Properties

IUPAC Name

methyl 3-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c1-24-16(19)12-6-5-7-13(10-12)17-11-15(18(20)21)25(22,23)14-8-3-2-4-9-14/h2-11,17H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZFSCPJYIPGGM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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